molecular formula C19H19N3O2S B8453667 3-(Ethylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine CAS No. 63119-29-9

3-(Ethylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

Cat. No. B8453667
CAS RN: 63119-29-9
M. Wt: 353.4 g/mol
InChI Key: KDZGEJARNFXAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04318911

Procedure details

The preparation of the following compounds coming within the scope of formula II above can be found in U.S. Pat. 4,190,725: 3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-ethylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-isopropylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-methoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine, and 3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine. Other compounds of particular interest preparable by one or more of the above procedures include 3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine, m.p.=104°-106° C.; 3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=87°-89° C.; 3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine, m.p.=74°-78° C.; 3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=120°-122° C.; 3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=106°-108° C.; and 3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=88°-90° C.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[N:5][C:6]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=2)[N:8]=1)C.C(SC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)C.C(SC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)(C)C.COC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1.C(OC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)C.CC1N=NC(C2C=CC(OCC)=CC=2)=C(C2C=CC(OCC)=CC=2)N=1.C(C1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)(C)C.C(OC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)(C)C.C(SC1N=NC(C2C=CC(OC)=CC=2)=C(C2C=CC(OC)=CC=2)N=1)CC>>[CH3:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([C:7]2[N:8]=[C:3]([CH3:1])[N:4]=[N:5][C:6]=2[C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Three
Name
3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Four
Name
3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)SC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Five
Name
3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)SC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Nine
Name
3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Ten
Name
3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=NC(=C(N1)C1=CC=C(C=C1)OCC)C1=CC=C(C=C1)OCC
Step Eleven
Name
3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Twelve
Name
3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of the following compounds

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1N=C(N=NC1C1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.